N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is a member of the oxalamide family and has been shown to possess unique properties that make it a promising candidate for further investigation.
Scientific Research Applications
Organic Synthesis and Reactivity
Research on furan and phenylsulfonyl compounds highlights their role in organic synthesis. The Diels-Alder cycloaddition reaction of substituted furans with E-1,2-bis(phenylsulfonyl)ethylene demonstrates the utility of these compounds in creating complex molecular architectures (Arjona et al., 1998). Similarly, the synthesis and derivatization of arylsulfonylthiophene and furan-2-sulfonamides explore the chemical reactivity of such structures for further chemical transformations (Hartman & Halczenko, 1990).
Material Science Applications
Compounds with phenylsulfonyl and furan moieties may also find applications in material science, particularly in the development of novel organic materials with unique electronic or photophysical properties. The study on the vibronic interaction and photophysics of chalcone derivatives, including furan-related compounds, underscores the potential of these materials in optoelectronic applications (Bangal et al., 1996).
Properties
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-30-18-11-9-17(10-12-18)13-14-24-22(26)23(27)25-16-21(20-8-5-15-31-20)32(28,29)19-6-3-2-4-7-19/h2-12,15,21H,13-14,16H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXSAQQSXLTSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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